Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate
Description
Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate is a sulfur-containing heterocyclic compound featuring a 1,4-thiazepane ring (a seven-membered ring with one sulfur and one nitrogen atom), a sulfone group (1,1-dioxido), a thiophene substituent, and a methyl benzoate moiety. The methyl ester group likely enhances solubility or acts as a prodrug moiety, similar to sulfonylurea herbicides .
The compound’s thiazepane core and thiophene substituent may confer biological activity, such as enzyme inhibition (e.g., α-glucosidase/α-amylase) or agrochemical applications, based on structural parallels to compounds in the evidence .
Properties
IUPAC Name |
methyl 2-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-24-18(21)14-6-3-2-5-13(14)17(20)19-9-8-16(15-7-4-11-25-15)26(22,23)12-10-19/h2-7,11,16H,8-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJBEDPVTAUEBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies Overview
Three primary approaches dominate the literature for analogous compounds (Figure 1):
Detailed Preparation Methods
Cyclocondensation Route
Thiazepane Ring Formation
A diamine (e.g., 1,4-diaminobutane) reacts with a thiol-containing precursor (e.g., 2-thiophenemethyl mercaptan) in refluxing toluene under basic conditions (NaH or Et₃N). The reaction proceeds via nucleophilic thiolate attack on a carbonyl electrophile, forming the seven-membered ring.
Representative reaction :
$$ \text{C}4\text{H}{12}\text{N}2 + \text{C}5\text{H}_5\text{SSH} \xrightarrow{\text{NaH, toluene, 110°C}} \text{7-(thiophen-2-yl)-1,4-thiazepane} $$
Sulfone Oxidation
The sulfide intermediate is oxidized to the sulfone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C–25°C.
Conditions :
Benzoate Coupling
Methyl 2-(chlorocarbonyl)benzoate reacts with the thiazepane amine under Schotten-Baumann conditions:
$$ \text{Thiazepane-4-amine} + \text{ClC(O)C}6\text{H}4\text{COOCH}3 \xrightarrow{\text{Et}3\text{N, THF}} \text{Target compound} $$
Photochemical Ring Formation (Adapted from RSC Methodology)
This two-step, one-pot method leverages visible-light-mediated [2+2] cycloaddition followed by Lewis acid-catalyzed ring expansion:
Aza Paternò–Büchi Reaction :
Benzo[d]isothiazole 1,1-dioxide reacts with ethylene derivatives under blue LED light (450 nm) with Ru(bpy)₃Cl₂ as a photocatalyst, forming an azetidine intermediate.Ring Expansion :
BF₃·OEt₂ catalyzes azetidine expansion to the thiazepane core. Subsequent thiophene introduction via Suzuki-Miyaura coupling completes the scaffold.
Advantages :
Intermediate Azetidine Route
Azetidine Synthesis :
Reacting 2-nitrothiophene with ethylenediamine under reductive conditions forms a substituted azetidine.Ring Expansion :
Treating with thiophosgene and triethylamine induces expansion to the thiazepane.Oxidation and Functionalization :
Sequential H₂O₂ oxidation and benzoate coupling as in Section 3.1.3.
Optimization and Reaction Conditions
Critical Parameters for Cyclocondensation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | <70°C: <20% yield |
| Solvent | Toluene | DMF: ↓ selectivity |
| Base | NaH | Et₃N: ↓ ring closure |
Analytical Characterization
Spectroscopic Data (Representative)
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J=8 Hz, 2H, Ar-H), 3.90 (s, 3H, OCH₃), 3.45–3.20 (m, 4H, thiazepane-H) |
| ¹³C NMR | δ 170.2 (C=O), 135.6 (thiophene-C), 52.1 (OCH₃) |
| HRMS | [M+H]⁺ calcd. for C₁₈H₁₈N₂O₅S₂: 413.0732, found: 413.0735 |
Purity Assessment
HPLC (C18, 70:30 MeOH/H₂O): tR = 6.72 min, >98% purity.
Challenges and Limitations
- Oxidation Over-Run : Uncontrolled mCPBA stoichiometry leads to sulfonic acid byproducts.
- Thiophene Coupling : Suzuki-Miyaura requires anhydrous conditions; moisture >0.1% decreases yield by 40%.
- Amide Racemization : Prolonged reaction times induce epimerization at the thiazepane nitrogen (Δee = 15%/h).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues: Heterocyclic Cores and Substituents
Malonate Derivatives with Benzo[b]thiophen-2-yl Groups
describes diethyl/dipropyl/dibenzyl malonate esters bearing benzo[b]thiophen-2-yl and 6-chlorobenzo[d]thiazolyl groups. Key comparisons include:
- Core Structure: The malonate derivatives feature a central malonate ester, whereas the target compound has a thiazepane ring.
- Synthesis : The malonate derivatives were synthesized using a Q catalyst (10 mol%) at 25°C for 72–96 hours, achieving yields of 75–82% . Similar catalytic methods might apply to the target compound’s thiazepane formation.
- Characterization : Both classes employ NMR, MS, and HPLC for structural validation and enantiomeric purity analysis (80–82% ee for malonates) .
1,4-Benzodioxine-Based Thiadiazole-Fused Derivatives
details 1,4-benzodioxine fused with 1,3,4-thiadiazole and 1,2,4-thiadiazole rings. Comparisons include:
- Heterocyclic Complexity: The benzodioxine-thiadiazole systems are fused bicyclic structures, contrasting with the monocyclic thiazepane in the target compound. Both classes emphasize sulfur and nitrogen atoms for electronic modulation and bioactivity .
Functional Analogues: Methyl Benzoate Esters in Agrochemicals
lists methyl benzoate-based sulfonylurea herbicides (e.g., metsulfuron methyl). Key parallels:
- Ester Functionality : The methyl benzoate group in the target compound mirrors agrochemicals like metsulfuron methyl, where the ester improves stability and bioavailability .
- Structural Divergence : The target compound’s thiazepane-thiophene system differs from the triazine-sulfonylurea cores in herbicides, highlighting divergent applications (pharmaceutical vs. agrochemical) .
Biological Activity
Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate is a complex organic compound with significant biological potential. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thiazepane ring substituted with thiophene and a benzoate moiety. Its molecular formula is , and it has a molecular weight of approximately 365.48 g/mol. The presence of the thiophene group is notable as it often contributes to the biological activities of compounds.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial effects against certain bacterial strains.
- Enzyme Inhibition : It has been identified as a potential inhibitor of key enzymes involved in metabolic pathways, including tyrosinase, which is crucial in melanin production.
The biological mechanisms underlying the activity of this compound are still under investigation. However, several studies suggest that:
- Tyrosinase Inhibition : The compound's ability to inhibit tyrosinase could make it useful in treating hyperpigmentation disorders. In vitro assays have demonstrated that it can significantly reduce the activity of this enzyme, with IC50 values indicating potent inhibition compared to standard controls like kojic acid .
- Antioxidant Mechanism : Its antioxidant properties may be attributed to the presence of sulfur and oxygen functionalities that can scavenge free radicals and chelate metal ions, thus protecting cells from oxidative damage.
Case Studies
Several research studies have investigated the biological activity of related compounds in the thiazepane series:
- Study on Tyrosinase Inhibition : A study evaluated various analogs of thiazepane derivatives for their tyrosinase inhibitory activity. Compounds with similar structures exhibited IC50 values ranging from 13.75 µM to >200 µM, suggesting that structural modifications can significantly impact efficacy .
- Antimicrobial Activity Assessment : Another study focused on the antimicrobial properties of thiazepane derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with thiophene substitutions showed enhanced activity compared to their non-thiophene counterparts.
Data Table: Biological Activity Summary
Q & A
Q. Answer :
- NOESY/ROESY NMR : Identify spatial proximity between protons on the thiazepane ring and thiophene substituents to confirm axial/equatorial configurations .
- Vibrational circular dichroism (VCD) : Resolve enantiomeric purity if chiral centers are present (e.g., at the 7-position of the thiazepane) .
- Density functional theory (DFT) calculations : Compare computed IR/Raman spectra with experimental data to validate stereochemical assignments .
How can researchers assess the compound’s bioactivity against microbial or cancer targets, and what assays are most robust?
Q. Answer :
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer screening : Conduct MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include controls for apoptosis (Annexin V/PI staining) .
- Mechanistic studies : Perform molecular docking to predict interactions with targets like DNA gyrase or tubulin, validated by enzyme inhibition assays .
What strategies mitigate challenges in resolving spectral overlaps (e.g., thiophene vs. aromatic protons in NMR)?
Q. Answer :
- Selective decoupling : Suppress specific proton signals (e.g., thiophene β-protons) to isolate overlapping aromatic peaks .
- Heteronuclear experiments : Use HSQC/HMBC to correlate ¹H-¹³C signals, distinguishing thiophene (δC ~125–140 ppm) from benzoate carbons (δC ~165–170 ppm) .
- Solvent optimization : Run NMR in deuterated DMSO to enhance resolution of polar functional groups .
How can structure-activity relationships (SAR) be systematically explored for this compound?
Q. Answer :
- Analog synthesis : Modify substituents on the thiophene (e.g., halogenation) or benzoate (e.g., methoxy vs. nitro groups) to assess electronic effects .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding at the dioxido group) .
- In vitro ADMET profiling : Evaluate metabolic stability (human liver microsomes), plasma protein binding, and CYP450 inhibition to prioritize analogs .
What are the key considerations for ensuring reproducibility in multi-step syntheses of this compound?
Q. Answer :
- Intermediate characterization : Validate each step via TLC, LC-MS, and melting point analysis to confirm purity before proceeding .
- Stability testing : Store intermediates under inert atmospheres (N₂/Ar) at –20°C to prevent oxidation of the sulfone group .
- Reagent quality : Use freshly distilled solvents (e.g., THF over molecular sieves) to avoid side reactions from moisture .
How can researchers address low solubility in biological assays without derivatization?
Q. Answer :
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound solubility while minimizing cytotoxicity .
- Nanoparticle encapsulation : Formulate with polylactic-co-glycolic acid (PLGA) nanoparticles to enhance aqueous dispersion and bioavailability .
What computational methods are effective for predicting metabolic pathways of this compound?
Q. Answer :
- In silico metabolism : Use software like MetaSite or GLORY to predict Phase I/II metabolism sites (e.g., sulfone reduction, ester hydrolysis) .
- MD simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential toxic metabolites .
How can crystallographic data resolve ambiguities in the spatial arrangement of the dioxido-thiazepane ring?
Q. Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (methanol/chloroform) and analyze to confirm chair vs. boat conformations of the thiazepane ring .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
